molecular formula C7H7BrClNO B2708394 5-Bromo-4-chloro-2-methoxyaniline CAS No. 102169-94-8

5-Bromo-4-chloro-2-methoxyaniline

Cat. No.: B2708394
CAS No.: 102169-94-8
M. Wt: 236.49
InChI Key: YYRSHQWXBOMAAS-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methoxyaniline: is an organic compound with the molecular formula C7H7BrClNO . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Properties

IUPAC Name

5-bromo-4-chloro-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRSHQWXBOMAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-methoxyaniline typically involves the bromination and chlorination of 2-methoxyaniline. The process can be carried out under controlled conditions to ensure the selective substitution of the hydrogen atoms on the benzene ring. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production methods also focus on cost-effectiveness and environmental safety .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-2-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

5-Bromo-4-chloro-2-methoxyaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 4-Bromo-2-methoxyaniline
  • 5-Bromo-2-chloroaniline
  • 4-Chloro-2-methoxyaniline

Comparison: Compared to similar compounds, 5-Bromo-4-chloro-2-methoxyaniline is unique due to the presence of both bromine and chlorine substituents on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications .

Biological Activity

5-Bromo-4-chloro-2-methoxyaniline is an aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.

Chemical Formula: C7H7BrClN O
Molecular Weight: 227.49 g/mol
Appearance: Light-brown solid
Solubility: Moderate solubility in organic solvents

The compound features bromine and chlorine substituents on the aromatic ring, along with a methoxy group, which may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

A study investigating the antimicrobial properties of related compounds found that derivatives with halogen substitutions exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Although direct studies on this compound were not highlighted, these findings suggest a potential for similar activity due to the presence of bromine and chlorine.

Anticancer Research

Research into the synthesis of compounds related to this compound revealed that certain derivatives could act as inhibitors of ALK. For example, a study synthesized various analogs and assessed their efficacy in vitro against cancer cell lines. Results indicated that structural modifications significantly influenced their anticancer potency, suggesting that further exploration of this compound could yield valuable insights into its therapeutic potential .

Comparative Analysis with Analog Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameChemical FormulaSimilarity Index
This compoundC7H7BrClN O0.84
2-Amino-4-bromo-6-chlorophenolC6H5BrClN O0.79
4-Chloro-2-methoxyaniline hydrochlorideC7H8ClN O0.77
5-Bromo-4-chloro-2-nitrophenolC6H4BrClN O20.75

This table highlights how the presence of both bromine and chlorine, along with the methoxy group, distinguishes this compound from its analogs.

Safety and Handling

Due to its classification as an aromatic amine, caution is advised when handling this compound. Aromatic amines can be irritants to skin and mucous membranes and are suspected carcinogens. Proper safety protocols should be followed in laboratory settings.

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